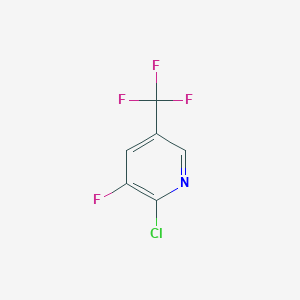

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

2-chloro-3-fluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQQLMSKDLDZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512959 | |

| Record name | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72600-67-0 | |

| Record name | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with reagents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.

Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.

Oxidation and Reduction: Formation of oxidized or reduced pyridine derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that make it an attractive candidate for drug development:

- Anticancer Activity : Research indicates that 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine can significantly reduce cell viability in cancer cell lines such as A549 lung cancer cells. This suggests potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy against various cancers .

- Anti-inflammatory Effects : Structure-activity relationship studies have shown that derivatives of this compound possess anti-inflammatory properties comparable to established drugs like indomethacin. This highlights the importance of specific substituents on the pyridine ring for enhancing biological activity .

Applications in Agrochemicals

This compound serves as an intermediate in the synthesis of herbicides and fungicides. Its role as a chemical building block is crucial for developing new agrochemical products that are effective against pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various trifluoromethylpyridine derivatives on A549 lung cancer cells. The results indicated significant reductions in cell viability at higher concentrations, suggesting potential for development as an anticancer therapeutic.

Case Study 2: Anti-inflammatory Effects

Research into the structure-activity relationships of pyridine derivatives revealed that compounds similar to this compound exhibited promising anti-inflammatory properties. These findings suggest that modifications to the pyridine structure can enhance therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparación Con Compuestos Similares

(a) Substituent Effects on Reactivity

- Electron-Withdrawing Groups : The trifluoromethyl group at position 5 in the target compound enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (SNAr) reactions. However, the presence of both Cl and F at positions 2 and 3 creates steric hindrance, slightly reducing reactivity compared to 2-chloro-5-(trifluoromethyl)pyridine (which lacks the F at position 3) .

- Amino vs. Halogen Substituents: Replacing Cl at position 2 with NH₂ (as in 2-amino-3-chloro-5-(trifluoromethyl)pyridine) increases polarity and hydrogen-bonding capacity, making it more suitable for drug discovery .

Research Findings and Industrial Relevance

- Pharmaceutical Relevance: The fluorine atom at position 3 in the target compound improves blood-brain barrier penetration in neuroactive drug candidates compared to non-fluorinated analogs .

- Environmental Impact : Greener synthesis routes (e.g., solvent recycling in ) position the target compound as a sustainable alternative to traditional TFMP derivatives .

- Market Availability : The compound is priced competitively (e.g., 1g for USD 9 ), with suppliers like LeYan Reagent offering high-purity batches for research .

Actividad Biológica

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in various fields, particularly in agrochemicals and pharmaceuticals. Its unique structure, characterized by multiple fluorine and chlorine substituents, suggests potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C6ClF4N. The presence of trifluoromethyl and halogen atoms significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that halogenated pyridines exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The biological activity is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

Recent studies have explored the anticancer potential of halogenated pyridines. For instance, derivatives of trifluoromethylpyridines have shown cytotoxic effects against various cancer cell lines. The mechanisms include inducing apoptosis and inhibiting cell proliferation.

Case Study:

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells with an IC50 value of approximately 15 µM. Flow cytometry analyses indicated that the compound induced apoptosis through caspase activation.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation |

| A549 | 20 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: The hydrophobic nature of fluorinated compounds can disrupt lipid bilayers, leading to cell lysis.

- Enzyme Inhibition: Halogenated pyridines may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

- DNA Interaction: Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

Applications

Given its antimicrobial and anticancer properties, this compound has potential applications in:

- Pharmaceuticals: Development of new anticancer agents.

- Agriculture: Formulation of effective pesticides due to its antimicrobial properties.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Vapor-phase halogenation | 300°C, Cl₂/HF flow | 45–50 | |

| Directed metalation | LDA, −78°C, THF | 60–65 | |

| Stepwise fluorination | Selectfluor® in MeCN, 60°C | 55 |

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 8.7 (C4-H), δ 8.9 (C6-H) | |

| ¹⁹F NMR | δ −63 (CF₃), δ −110 (C3-F) | |

| IR | 1150 cm⁻¹ (C-F), 610 cm⁻¹ (C-Cl) |

Applications in Research

Q. How is this compound used in medicinal chemistry?

- Kinase Inhibitors : Serves as a core scaffold for EGFR inhibitors; the CF₃ group improves metabolic stability .

- Anticancer Probes : Derivatives with amino groups (e.g., 2-amino-3-chloro-5-CF₃-pyridine) show antitumor activity in mesothelioma models .

Q. What role does it play in materials science?

- Liquid Crystals : The planar pyridine core and polar substituents enable mesophase stabilization in fluorinated LCs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.